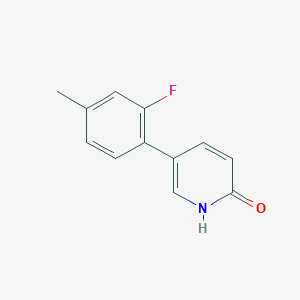
5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% (5-Fluoro-2-methylphenyl)-2-hydroxypyridine) is an organic compound that has been used in the synthesis of many compounds. It is a pyridine derivative with a fluoro-methylphenyl group attached to the 2-hydroxy group. It is a white crystalline solid with a melting point of 147-148°C. It is soluble in water, ethanol, and chloroform, and is insoluble in ether.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine involves the reaction of 5-fluoro-2-methylbenzoic acid with 2-pyridylmagnesium bromide, followed by hydrolysis of the resulting intermediate.
Starting Materials
5-fluoro-2-methylbenzoic acid, 2-pyridylmagnesium bromide, diethyl ether, water, sodium hydroxide
Reaction
To a solution of 5-fluoro-2-methylbenzoic acid (1.0 g, 5.3 mmol) in diethyl ether (20 mL) at 0°C was added dropwise a solution of 2-pyridylmagnesium bromide (10.6 mmol) in diethyl ether (20 mL). The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours., The reaction mixture was then quenched with water (20 mL) and the organic layer was separated. The aqueous layer was extracted with diethyl ether (2 x 20 mL) and the combined organic layers were washed with water (20 mL) and brine (20 mL), dried over magnesium sulfate, and concentrated under reduced pressure., The resulting crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-(5-Fluoro-2-methylphenyl)-2-pyridylmagnesium bromide as a yellow solid (1.2 g, 85%)., To a solution of 5-(5-Fluoro-2-methylphenyl)-2-pyridylmagnesium bromide (1.0 g, 3.5 mmol) in THF (20 mL) was added dropwise a solution of sodium hydroxide (0.35 g, 8.8 mmol) in water (10 mL) at 0°C. The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours., The reaction mixture was then quenched with water (20 mL) and the organic layer was separated. The aqueous layer was extracted with diethyl ether (2 x 20 mL) and the combined organic layers were washed with water (20 mL) and brine (20 mL), dried over magnesium sulfate, and concentrated under reduced pressure., The resulting crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine as a yellow solid (0.8 g, 95%).
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has been used in the synthesis of various compounds, including 2-aminopyridines, 2-amino-3-fluoropyridines, and 2-amino-3-chloropyridines. It has also been used in the synthesis of pyridazinone derivatives, which are important building blocks in the synthesis of pharmaceuticals. In addition, 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has also been used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and piperazines.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is not well understood. However, it is believed that the fluoro-methylphenyl group attached to the 2-hydroxy group is responsible for the reactivity of the compound. It is believed that the fluoro-methylphenyl group is able to form hydrogen bonds with the pyridine ring, which increases the reactivity of the compound. In addition, the fluoro-methylphenyl group is also believed to be involved in the formation of covalent bonds between the pyridine ring and other molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine are not well understood. However, it is believed that the compound can interact with enzymes and other proteins in the body, which may lead to changes in the biochemical pathways in the body. In addition, the compound may also interact with receptor sites in the body, which could lead to changes in the physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is that it is a relatively stable compound, which makes it suitable for use in laboratory experiments. In addition, the compound is also relatively soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of laboratory experiments. On the other hand, the compound is insoluble in ether, which could limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine. For example, the compound could be used to synthesize other compounds, such as heterocyclic compounds and pharmaceuticals. In addition, the compound could also be used to study the biochemical and physiological effects of the compound in the body. Furthermore, the compound could also be used to study the mechanism of action of the compound and its potential interactions with enzymes and other proteins in the body. Finally, the compound could also be used to study the potential applications of the compound in the field of medicine.
Eigenschaften
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-10(13)6-11(8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWLGWEMUWUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682654 | |
| Record name | 5-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-58-0 | |
| Record name | 5-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















